Diethylene glycol

概要

説明

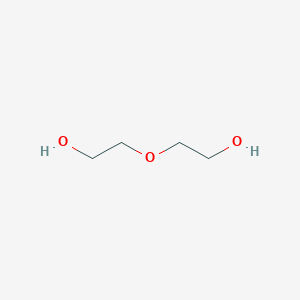

Diethylene glycol (CAS 111-46-6) is a hygroscopic, colorless, and odorless liquid with a sweet taste. It is widely used as a solvent, humectant, and intermediate in industrial processes, including pharmaceuticals, textiles, and resins. DEG’s chemical structure consists of two ethylene glycol units linked by an ether bond (HO-CH₂-CH₂-O-CH₂-CH₂-OH), conferring moderate polarity and solubility in water and organic solvents. While DEG exhibits low acute toxicity compared to ethylene glycol (EG), its ingestion or improper handling can lead to severe renal and neurological toxicity due to metabolism into 2-hydroxyethoxyacetic acid (HEAA) .

準備方法

Hydrogenation of Ethylene Glycol

The hydrogenation method involves the catalytic conversion of ethylene glycol (EG) into DEG under high-pressure hydrogen environments. Alkali metal salts, such as sodium or potassium hydroxides, serve as catalysts, facilitating the dehydrogenation and subsequent recombination of glycol intermediates .

Reaction Mechanism and Conditions

In a typical setup, EG is mixed with a finely dispersed alkali metal catalyst (e.g., KOH) and subjected to temperatures between 180–220°C under hydrogen pressures of 5–10 MPa . The reaction proceeds via a two-step mechanism:

-

Dehydrogenation : EG loses hydrogen to form glycolaldehyde intermediates.

-

Condensation : Glycolaldehyde reacts with additional EG to yield DEG and water.

This method benefits from high catalyst stability and efficient hydrogen utilization, though excessive temperatures may promote over-hydrogenation to triethylene glycol (TEG).

Industrial Optimization

Recent industrial protocols emphasize reactor design to minimize side reactions. For instance, tubular reactors with segmented temperature zones improve selectivity toward DEG, achieving yields of 70–80% under optimized conditions . However, catalyst deactivation due to coking remains a challenge, necessitating periodic regeneration cycles.

Chlorination Using Ferrous Hydroxide

Chlorination offers a cost-effective route to DEG by leveraging iron-based catalysts. In this method, EG reacts with ferrous hydroxide (Fe(OH)₂) and hydrochloric acid (HCl) to form DEG through a series of acid-base hydrolysis steps .

Process Dynamics

The reaction mixture typically comprises EG, Fe(OH)₂, and a 1:1 molar ratio of HCl. Alcohols like methanol or ethanol are added to accelerate the reaction kinetics, with the process operating at 80–100°C under atmospheric pressure . The Fe(OH)₂ catalyst facilitates chloride ion transfer, enabling the nucleophilic attack of EG on the chlorinated intermediate.

Yield and Byproduct Management

Yields of 65–75% are attainable, though the method generates ferric chloride (FeCl₃) as a byproduct, which requires neutralization and disposal. Advances in catalyst recycling, such as magnetic separation of Fe(OH)₂ nanoparticles, have reduced waste generation by 40% in pilot-scale trials .

Acid- or Base-Catalyzed Dehydration

Dehydration of EG using proton acids (e.g., sulfuric acid) or solid bases (e.g., zeolites) is a widely adopted method for DEG production. This approach relies on the elimination of water from EG to form ether linkages .

Catalytic Systems

-

Proton Acids : Sulfuric acid (H₂SO₄) at 120–150°C achieves DEG yields of 60–70%, but equipment corrosion and acid recovery pose operational challenges .

-

Solid Acid Catalysts : HZSM-5 zeolites modified with aluminum (Si/Al = 25) enable continuous production at 220°C with 78.6% selectivity toward DEG, as demonstrated in autoclave reactors .

Continuous Flow Reactors

Modern implementations utilize fixed-bed reactors with solid acid catalysts, enhancing process sustainability. For example, a 2025 study reported 85% EG conversion and 82% DEG selectivity using a mesoporous silica-alumina catalyst at 200°C .

Coproduction via Ethylene Oxide Hydrolysis

Industrial DEG production predominantly occurs as a byproduct of ethylene oxide (EO) hydrolysis to monoethylene glycol (MEG). Approximately 10–15% of the product stream comprises DEG, depending on reaction conditions .

Reaction Stoichiometry

EO reacts with water in a molar excess to form a glycol mixture:

Elevated water-to-EO ratios (≥5:1) favor MEG formation, whereas lower ratios (2:1) increase DEG yields to 20–25% .

Distillation and Purification

Post-hydrolysis, fractional distillation separates DEG from MEG and TEG. Advanced distillation columns with structured packing achieve 99.5% DEG purity, though energy costs remain high due to the close boiling points of glycols (DEG: 245°C) .

Transesterification of Ethylene Carbonate

A novel route involves the transesterification of ethylene carbonate (EC) with methanol, catalyzed by sodium hydroxide. This method concurrently produces dimethyl carbonate (DMC) and DEG, with a reported DEG yield of 91.3% .

Reaction Parameters

-

Catalyst : 4.8 wt% NaOH in EG.

-

Conditions : 50–56°C, 342 Torr, continuous flow.

Scalability and Environmental Impact

This method minimizes waste by utilizing EC, a CO₂-derived feedstock, aligning with green chemistry principles. Pilot plants have demonstrated DMC and DEG production rates of 572 g/h and 394 g/h, respectively, with near-quantitative selectivity .

Comparative Analysis of Preparation Methods

化学反応の分析

反応の種類

4-ヒドロキシフェニル β-D-グルコピラノシドは、次のようなさまざまな化学反応を受けます。

酸化: ハイドロキノン部分はキノン誘導体に酸化される可能性があります。

還元: この化合物は、ハイドロキノンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

生成される主要な生成物

酸化: キノン誘導体。

還元: ハイドロキノン。

置換: さまざまな置換フェニルグルコシド.

科学研究の応用

4-ヒドロキシフェニル β-D-グルコピラノシドは、科学研究において幅広い応用範囲を持っています。

化学: 酵素研究における基質として、およびクロマトグラフィーにおける標準として使用されます。

生物学: 植物の代謝と防御機構における役割について調査されています。

医学: 色素沈着過剰の治療、尿路感染症の治療、抗炎症剤としての可能性について研究されています。

科学的研究の応用

Industrial Applications

1.1 Chemical Intermediate

- Polyester Resins and Polyurethanes : DEG serves as a key intermediate in the production of polyester resins and polyurethanes, which are essential in manufacturing plastics, coatings, and adhesives .

- Explosives : It is also utilized in the synthesis of this compound nitrate, an explosive compound .

1.2 Solvent Properties

- DEG is an effective solvent for nitrocellulose, resins, dyes, oils, and various organic compounds, making it valuable in paint and coating formulations .

1.3 Humectant

- In the tobacco industry, DEG acts as a humectant to maintain moisture levels. It is also used in cosmetics and personal care products for similar purposes .

Pharmaceutical Applications

2.1 Drug Delivery Systems

- Transdermal Penetration Enhancer : this compound monoethyl ether (DEGME), a derivative of DEG, is recognized for enhancing skin penetration of drugs. It is utilized in formulations like gels and emulsions to improve drug bioavailability .

2.2 Formulation Stability

- DEGME has been shown to improve the stability and efficiency of drug formulations compared to free drugs. For instance, it was used effectively in formulations for tamoxifen and ibuprofen delivery systems .

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Drug Delivery | Transdermal gels | Enhanced bioavailability |

| Stability | Nanostructured lipid carriers | Improved drug stability |

| Solubilization | Oral formulations | Increased dissolution rates |

Research Applications

3.1 Nanofluids for Thermal Conductivity

- Recent studies have explored the use of DEG in nanofluids for enhanced thermal conductivity. For example, beryllium oxide nanoparticles dispersed in DEG showed optimal thermal properties suitable for heat transfer applications .

3.2 Environmental Monitoring

- DEG's role in gas processing plants includes its application as a dehydrating agent to minimize methane hydrate formation during natural gas extraction processes . This application is crucial for maintaining pipeline integrity.

Case Studies

4.1 Natural Gas Dehydration Process

- A case study conducted at the Farashband gas processing plant in Iran simulated the effectiveness of DEG in natural gas dehydration processes. The study highlighted the compound's efficiency in removing water from natural gas streams, thereby preventing hydrate formation .

4.2 Enhanced Drug Formulations

作用機序

4-ヒドロキシフェニル β-D-グルコピラノシドの主要な作用機序は、チロシナーゼ酵素の阻害です。チロシナーゼは、メラノサイトにおけるメラニン合成に不可欠です。 この酵素を競合的に阻害することで、この化合物はメラニンの生成を抑制し、美白効果をもたらします . さらに、抗菌作用と抗炎症作用を示し、その治療の可能性に貢献しています .

類似の化合物との比較

類似の化合物

α-アルブチン: 4-ヒドロキシフェニル β-D-グルコピラノシドの異性体で、同様の美白作用を持ちますが、安定性と有効性が高くなっています。

ハイドロキノン: 強力な美白剤ですが、4-ヒドロキシフェニル β-D-グルコピラノシドと比較して細胞毒性が高くなっています。

独自性

4-ヒドロキシフェニル β-D-グルコピラノシドは、天然に存在し、細胞毒性が低く、効果的な美白作用を持つことで独自性があります。 重大な副作用なしにチロシナーゼを阻害する能力により、化粧品配合において好ましい選択肢となっています .

類似化合物との比較

Ethylene Glycol (EG)

Chemical Structure : EG (C₂H₆O₂) has a simpler structure with two hydroxyl groups (HO-CH₂-CH₂-OH).

Toxicity : EG is highly nephrotoxic due to metabolism into oxalic acid, which crystallizes in kidneys. The lethal dose in humans is ~1.4 mL/kg, whereas DEG’s estimated fatal dose is ~1 mL/kg, though DEG’s toxicity manifests more slowly .

Applications : Primarily used in antifreeze and coolant formulations. DEG is preferred in pharmaceuticals and cosmetics due to lower volatility and milder irritation .

Physical Properties :

| Property | EG | DEG | |

|---|---|---|---|

| Boiling Point | 197°C | 245°C | |

| Molecular Weight | 62.07 g/mol | 106.12 g/mol | |

| Vapor Pressure | 0.06 mmHg | 0.001 mmHg |

Triethylene Glycol (TEG)

Chemical Structure: TEG (HO-(CH₂-CH₂-O)₃-H) contains three ethylene glycol units. It is metabolized into less harmful byproducts . Applications: Used in air sanitizers, gas dehydration, and as a plasticizer. TEG’s higher molecular weight enhances thermal stability compared to DEG .

Propylene Glycol Derivatives

Examples: Propylene glycol diacetoacetate (PGDA) and propylene glycol monoethyl ether. Key Differences:

- Reactivity : PGDA exhibits distinct ester-based reactivity, making it suitable for polymer crosslinking, unlike DEG’s solvent applications .

- Toxicity : Propylene glycol derivatives generally show lower systemic toxicity but higher skin absorption rates compared to DEG ethers .

Diethylene Glycol Ethers

Examples: this compound monoethyl ether (DEGME), this compound monomethyl ether (DEGMME). Functional Groups: DEGME (HO-CH₂-CH₂-O-CH₂-CH₂-O-C₂H₅) and DEGMME (HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₃) differ in alkyl chain length. Properties:

- Solvency: DEGME balances hydrophilic and hydrophobic properties, outperforming monoethylene glycol ethers in dissolving resins and oils .

- Skin Absorption: this compound ethers (e.g., 2-(2-butoxyethoxy)ethanol) exhibit slower dermal absorption (0.035 mg/cm²/hr) than monoethylene derivatives (e.g., 2-butoxyethanol: 0.198 mg/cm²/hr), reducing occupational hazards .

Tetraethylene Glycol (TTEG) and Higher Homologs

Structure : TTEG (HO-(CH₂-CH₂-O)₄-H) has four ethylene glycol units.

Applications : Used in high-temperature lubricants and specialty solvents. TTEG’s longer chain increases hydrophobicity and boiling point (314°C) compared to DEG .

Environmental and Industrial Considerations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace DEG impurities in pharmaceuticals, and how are they validated?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for detecting DEG in pharmaceuticals. The USP monograph for propylene glycol specifies parameters such as a resolution ≥5 between ethylene glycol and propylene glycol, validated using linear regression models (e.g., y = −0.00326 + 0.0967х for DEG, r = 0.9999) . Method validation includes spike-and-recovery tests, precision (peak area reproducibility ≤1% RSD), and compliance with 21 CFR Part 11 for data integrity .

Q. How are animal models utilized to assess DEG’s teratogenic effects, and what endpoints are measured?

Mouse models (Mus musculus) are commonly employed, with DEG administered orally during gestation. Morphological and skeletal abnormalities (e.g., craniofacial malformations, limb defects) are primary endpoints. Dosing regimens typically range from 1–5 g/kg/day, with necropsy and histopathology performed post-euthanasia. Statistical analysis compares treated groups to controls using ANOVA or non-parametric tests .

Q. What safety protocols are critical when handling DEG in laboratory settings?

Key precautions include:

- Use of fume hoods to prevent inhalation exposure (no established occupational exposure limit, but animal LD₅₀ data suggest caution).

- Personal protective equipment (nitrile gloves, lab coats) to avoid dermal contact.

- Storage in inert containers away from oxidizers to prevent decomposition into CO/CO₂ .

Advanced Research Questions

Q. How does DEG’s metabolism contribute to nephrotoxicity, and what in vitro models can elucidate mechanisms?

DEG is metabolized to 2-hydroxyethoxyacetic acid (HEAA), which induces renal tubular necrosis. In vitro models using human proximal tubule cells (HK-2) exposed to HEAA show oxidative stress markers (e.g., ROS, lipid peroxidation). Metabolomic profiling via LC-MS/MS can identify pathway disruptions (e.g., glycolysis, fatty acid oxidation) .

Q. What experimental designs optimize DEG’s role in nanomaterial synthesis?

Response surface methodology (RSM) is used to optimize DEG/ethylene glycol solvent ratios in solvothermal synthesis of magnetite nanocrystal clusters. For example, a DEG/EG ratio of 1:2 with 0.5 g sodium citrate yields uniform clusters (~200 nm, PDI <0.1). Central composite designs validate factor interactions and predict optimal conditions .

Q. How can spectral analysis resolve DEG in alcohol mixtures, and what are key validation parameters?

Gamma-ray spectroscopy quantifies DEG in ethyl alcohol using linear attenuation coefficients (µ). For DEG/ethanol mixtures, µ varies linearly with DEG concentration (e.g., µ = 0.0967х at 5–25% v/v). Calibration requires:

- Linear regression (r ≥0.999) across 1–5 cm path lengths.

- Validation via least-squares fitting of spectral data (e.g., Table 3 in ).

Q. What epidemiological methods are used to analyze DEG poisoning outbreaks, and what biases arise?

Retrospective cohort studies of poisoning cases (e.g., contaminated pharmaceuticals) employ logistic regression to correlate dose (≥1 g/kg) with outcomes (renal failure, mortality). Biases include underreporting in low-resource settings and confounding by pre-existing conditions. Metabolite quantification in serum (via GC-MS) confirms exposure .

Q. Data and Methodological Insights

- Toxicokinetics : In rats, 45–70% of DEG is excreted unchanged in urine within 48 hours, with 11–37% as HEAA. Saturation occurs at high doses (>2 g/kg) .

- Analytical Limits : GC-FID achieves detection limits of 0.1 ppm for DEG in pharmaceuticals, meeting USP criteria .

- Thermophysical Properties : DEG’s density in carbitol mixtures ranges from 0.98–1.02 g/cm³ at 288–318 K, critical for solvent system design .

特性

IUPAC Name |

2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3, Array | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31290-76-3 | |

| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31290-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020462 | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless syrupy liquid | |

CAS No. |

111-46-6, 25322-68-3 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (600) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 6000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 4000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。